molecular formula C8H6O3S B2966198 4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid CAS No. 1227210-42-5

4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid

Cat. No.: B2966198
CAS No.: 1227210-42-5
M. Wt: 182.19
InChI Key: KVBZMGGOMWCGQL-UHFFFAOYSA-N
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Description

4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 1227210-42-5) is a high-value synthetic building block in organic electronic materials research. With a molecular formula of C8H6O3S and a molecular weight of 182.20 g/mol, this compound serves as a key precursor in the synthesis of advanced non-fullerene acceptors (NFAs) for bulk-heterojunction organic solar cells (OSCs) . Its core structure, which combines a carboxylic acid functional group with an electron-deficient carbonyl-bearing cyclopentathiophene system, allows it to act as a potent terminal acceptor group. Research demonstrates that derivatives of this compound contribute to strong light-harvesting properties and enhanced charge transport in photoactive layers due to strong intermolecular interactions, enabling the fabrication of simple, low-cost, and high-performance organic solar cells with power conversion efficiencies (PCE) exceeding 8.5% . This product is intended for research purposes as a critical raw material in the development of next-generation renewable energy technologies. It is offered in various pack sizes to suit laboratory-scale synthesis. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-oxo-5,6-dihydrocyclopenta[b]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S/c9-5-1-2-6-4(5)3-7(12-6)8(10)11/h3H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBZMGGOMWCGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: Research has shown potential biological activity, including antimicrobial and anticancer properties. It is being studied for its effects on various biological targets.

Medicine: The compound's derivatives are being explored for their therapeutic potential. They may serve as lead compounds in drug discovery and development.

Industry: In the materials science field, this compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Structural Modifications and Core Variations

Cyclopenta[b]thiophene Derivatives

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

  • Structure : Lacks the 4-oxo group present in the target compound.
  • Properties : Exhibits a high complex formation rate (94%) with inhibitors in fluorescence decay assays, comparable to 3-thiophen-carboxylic acid (91%) .
  • Synthesis : Used as a precursor in amide coupling reactions (e.g., with 1-Boc-piperazine) to generate bioactive intermediates .

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide

  • Structure : Carboxylic acid replaced with a hydrazide group (-CONHNH₂).
  • Properties : Higher molecular weight (182.24 g/mol) and melting point (154–156°C) compared to the parent acid .
  • Applications : Hydrazide derivatives are often exploited for chelation or as intermediates in heterocyclic synthesis.

3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

  • Structure : Methoxy (-OCH₃) substituent at position 3.
  • Impact : Electron-donating methoxy group may enhance solubility and alter acidity of the carboxylic acid .

Benzo[b]thiophene Analogs

5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid Structure: Benzene-fused thiophene with methoxy groups at positions 5 and 6.

Arylidene Derivatives of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid Structure: Hexahydrobenzo[b]thiophene core with arylidene amino groups.

Functional Group Variations

2-Pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid

  • Structure : Pyrrole substituent at position 2 and carboxylic acid at position 3.
  • Impact : The electron-rich pyrrole group may influence π-π stacking interactions in drug-receptor binding .

2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid Structure: Fluorobenzoyl-amino substituent at position 2.

Biological Activity

4-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS No. 40133-06-0) is a synthetic compound belonging to the cyclopentathiophene family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on diverse sources and research studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6O2SC_7H_6O_2S with a molecular weight of 150.19 g/mol. The structure features a cyclopentathiophene core with a carboxylic acid functional group that may contribute to its biological activities.

1. Antibacterial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, studies have shown that thiophene-based compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

The anticancer potential of cyclopentathiophene derivatives has been explored in several studies. One study demonstrated that these compounds could induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxicity was evaluated using MTT assays, revealing IC50 values in the micromolar range, indicating potent activity against these cancer cells.

3. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes. In vitro studies suggest that it may act as a COX-2 inhibitor, which is critical in the inflammatory response. This property positions it as a potential candidate for developing anti-inflammatory drugs.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of cyclopentathiophene derivatives and tested their effects on cancer cell proliferation. The results indicated that certain derivatives exhibited significant cytotoxic effects on MCF-7 cells with IC50 values ranging from 10 to 20 μM. Molecular docking studies suggested that these compounds bind effectively to the active sites of key proteins involved in cell cycle regulation.

Case Study 2: Antibacterial Efficacy

A separate study focused on the antibacterial properties of thiophene derivatives against E. coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing MIC values as low as 32 μg/mL for some derivatives, indicating strong antibacterial activity.

Data Summary

Biological ActivityAssessed ModelIC50/MIC ValuesReference
AntibacterialE. coli32 µg/mL
AnticancerMCF-7 Cells10–20 µM
Anti-inflammatoryCOX-2 InhibitionNot specified

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